molecular formula C14H20N6O3 B2947511 1-(2-Ethoxyethyl)-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 898412-77-6

1-(2-Ethoxyethyl)-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

Cat. No. B2947511
M. Wt: 320.353
InChI Key: VOHRYFCJPULVCW-UHFFFAOYSA-N
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Description

1,2,4-Triazines are six-membered heterocyclic compounds possessing three nitrogen atoms in their structure . They and their derivatives have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, antihypertensive, cardiotonic, neuroleptic, nootropic, antihistaminergic, tuberculostatic, antiviral, anti-protozoal, estrogen receptor modulators, antimalarial, cyclin-dependent kinase inhibitors, antimicrobial, and antiparasitic activities .


Synthesis Analysis

The synthesis of 1,2,4-triazine derivatives has been reported to involve various methods, including microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . For example, a 1,2,4-triazine based azidoxime was formed via the substitution of a chloroxime with sodium azide in ethanol .


Molecular Structure Analysis

The triazine structure is a heterocyclic ring, analogous to the six-membered benzene ring but with three carbons replaced by nitrogens . The three isomers of triazine are distinguished from each other by the positions of their nitrogen atoms, and are referred to as 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine .


Chemical Reactions Analysis

Triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . The reactions of 1,2,4-triazines with dienophiles are widely used for the preparation of new polysubstituted pyridines .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific 1,2,4-triazine derivative would depend on its exact structure and substituents. For instance, a 1,2,4-triazine based azidoxime was characterized via single-crystal X-ray diffraction .

Scientific Research Applications

Synthesis and Antiviral Activity

The synthesis of novel purine analogs, including those related to the specified compound, has been explored for their potential antiviral activities. For example, the synthesis and antiviral activity of imidazo[1,2-a]-s-triazine nucleosides, which are guanine, guanosine, and guanosine monophosphate analogues, have been investigated. These compounds showed moderate activity against rhinovirus at non-toxic dosage levels (Kim et al., 1978).

Antitumor and Vascular Relaxing Effects

Research has also delved into the synthesis of novel heterocycles such as purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines for examining their antitumor activity and vascular relaxing effects. Some of these compounds exhibited activity against P388 leukemia, highlighting their potential in cancer therapy (Ueda et al., 1987).

Structural Properties and Interactions

The structural properties and interactions of triazine derivatives have been a subject of interest in the scientific community. Studies on compounds such as 4,6-dimethoxy-3-methyl-1,3,5-triazin-2(3H)-one and 6-methoxy-3,5-dimethyl-1,3,5-triazine-2,4(3H,5H)-dione have contributed to our understanding of molecular structures and the possibilities of forming complex molecular assemblies (Handelsman-Benory et al., 1995).

Plant Growth Promotion

The promotion of plant growth through the synergistic interaction of gibberellic acid and triazinone derivatives has been explored. This research indicates the potential of such compounds to enhance agricultural productivity by acting in synergy with plant hormones to promote shoot elongation in various rice varieties (Ogawa et al., 1978).

Anticancer, Anti-HIV-1, and Antimicrobial Activity

The synthesis of new triazino and triazolo[4,3-e]purine derivatives has been reported, with some compounds showing promising anticancer, anti-HIV-1, and antimicrobial activities. This underscores the therapeutic potential of triazine derivatives in addressing a range of diseases and infections (Ashour et al., 2012).

Future Directions

The development of new 1,2,4-triazine derivatives continues to be an active area of research, given their wide range of biological activities . Future work may involve the synthesis of novel derivatives, exploration of their biological activities, and investigation of their mechanisms of action.

properties

IUPAC Name

1-(2-ethoxyethyl)-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O3/c1-5-23-7-6-20-13-15-11-10(19(13)8-9(2)16-20)12(21)18(4)14(22)17(11)3/h5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOHRYFCJPULVCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=NC3=C(N2CC(=N1)C)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 18525288

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